

## Application Note: Quantification of trans-Ceftibuten in Human Plasma by HPLC-UV

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Compound of Interest		
Compound Name:	trans-Ceftibuten	
Cat. No.:	B193895	Get Quote

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#### Introduction

Ceftibuten is an orally administered third-generation cephalosporin antibiotic. In vivo, the active cis-isomer can convert to its less active trans-isomer. Monitoring the plasma concentrations of both isomers is crucial for pharmacokinetic and pharmacodynamic studies. This application note provides a detailed protocol for a simple, rapid, and reliable High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection method for the quantification of **trans-ceftibuten** in human plasma. The method is suitable for use in research, and drug development settings.

### **Principle**

This method utilizes protein precipitation for sample clean-up, followed by reversed-phase HPLC for the separation of **trans-ceftibuten** from endogenous plasma components. Quantification is achieved by monitoring the UV absorbance at a specific wavelength and comparing the peak area of the analyte to a standard calibration curve.

# Experimental Protocols Materials and Reagents

trans-Ceftibuten reference standard



- Ceftizoxime (Internal Standard IS)
- Acetonitrile (HPLC grade)
- Dichloromethane (HPLC grade)
- Ammonium acetate (Analytical grade)
- Water (HPLC grade)
- Drug-free human plasma

### **Instrumentation and Chromatographic Conditions**

A standard HPLC system equipped with a UV detector is used.

Parameter	Condition
HPLC System	Agilent 1260 Infinity II or equivalent
Column	Capcell Pak C18 UG120 (4.6 mm × 250 mm, 5 μm) or equivalent C18 column
Mobile Phase	Acetonitrile / 50 mM Ammonium Acetate (5:95, v/v)
Flow Rate	1.0 mL/min
Injection Volume	20 μL
UV Detection	262 nm
Column Temperature	Ambient
Internal Standard	Ceftizoxime

### **Preparation of Solutions**

 Stock Solution of trans-Ceftibuten (1 mg/mL): Accurately weigh and dissolve an appropriate amount of trans-ceftibuten reference standard in HPLC grade water to obtain a final concentration of 1 mg/mL.



- Stock Solution of Ceftizoxime (IS) (1 mg/mL): Accurately weigh and dissolve an appropriate amount of ceftizoxime in HPLC grade water to obtain a final concentration of 1 mg/mL.
- Working Standard Solutions: Prepare working standard solutions of trans-ceftibuten by serial dilution of the stock solution with HPLC grade water.
- Calibration Standards and Quality Control (QC) Samples: Spike appropriate volumes of the working standard solutions into drug-free human plasma to prepare calibration standards and QC samples at various concentrations.

#### **Sample Preparation Protocol**

The sample preparation involves a protein precipitation step.

- Pipette 0.5 mL of plasma sample (calibration standard, QC, or unknown sample) into a microcentrifuge tube.
- Add a specific volume of the internal standard working solution (except for blank plasma).
- Add 1.0 mL of acetonitrile to precipitate the plasma proteins.
- Vortex the mixture for 1 minute.
- Add 0.5 mL of dichloromethane.
- Vortex again for 1 minute.
- Centrifuge the mixture at 10,000 rpm for 10 minutes.
- Carefully transfer the upper aqueous layer (supernatant) to a clean tube.
- Inject 20 μL of the supernatant into the HPLC system.

#### **Method Validation Summary**

The described method has been validated for its performance and reliability. The following tables summarize the key validation parameters.



**Table 1: Linearity and Range** 

Analyte	Concentration Range (μg/mL)	Correlation Coefficient (r²)
trans-Ceftibuten	0.5 - 30	≥ 0.999

**Table 2: Accuracy and Precision** 

QC Level	Concentration (µg/mL)	Intra-day Precision (%RSD)	Inter-day Precision (%RSD)	Accuracy (%)
LLOQ	0.5	< 15	< 15	85 - 115
Low QC	1.5	< 15	< 15	85 - 115
Mid QC	15	< 15	< 15	85 - 115
High QC	25	< 15	< 15	85 - 115

Table 3: Recovery

Analyte	Mean Recovery (%)
trans-Ceftibuten	> 85%
Ceftizoxime (IS)	> 85%

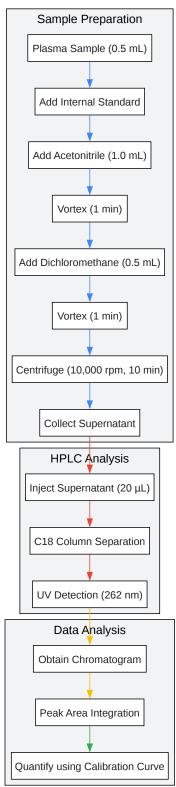
**Table 4: Limits of Detection and Quantification** 

Parameter	Value (μg/mL)
Limit of Detection (LOD)	0.15
Lower Limit of Quantification (LLOQ)	0.5

# Visualizations Experimental Workflow



#### Experimental Workflow for trans-Ceftibuten Quantification

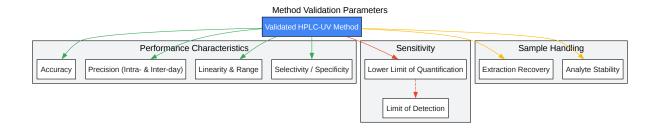


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Caption: Workflow for trans-Ceftibuten Analysis in Plasma.



#### **Method Validation Logical Relationship**



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Caption: Key Parameters for Bioanalytical Method Validation.

#### Conclusion

The HPLC-UV method described in this application note is a reliable and reproducible technique for the quantitative determination of **trans-ceftibuten** in human plasma. The simple protein precipitation extraction procedure and the isocratic HPLC method allow for a high throughput of samples, making it well-suited for pharmacokinetic studies in a research environment. The validation data demonstrates that the method is accurate, precise, and sensitive for its intended purpose.

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